BenchChemオンラインストアへようこそ!

4-Chloro-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile

EGFR inhibitor Kinase Medicinal Chemistry

4-Chloro-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile is a synthetic, small-molecule pyrimidine derivative featuring a 5-carbonitrile group, a 4-chloro substituent, and distinct 6-(4-chlorophenyl) and 2-phenyl rings. It serves as a critical intermediate and core scaffold in the synthesis of dual EGFR/COX-2 inhibitors, a class of compounds under investigation for anticancer therapy.

Molecular Formula C17H9Cl2N3
Molecular Weight 326.18
CAS No. 338976-31-1
Cat. No. B2895748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile
CAS338976-31-1
Molecular FormulaC17H9Cl2N3
Molecular Weight326.18
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)C#N)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H9Cl2N3/c18-13-8-6-11(7-9-13)15-14(10-20)16(19)22-17(21-15)12-4-2-1-3-5-12/h1-9H
InChIKeyHALNRTNGKPSHHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (CAS 338976-31-1): A Key Pyrimidine-5-Carbonitrile Scaffold for Kinase-Targeted Research


4-Chloro-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile is a synthetic, small-molecule pyrimidine derivative featuring a 5-carbonitrile group, a 4-chloro substituent, and distinct 6-(4-chlorophenyl) and 2-phenyl rings . It serves as a critical intermediate and core scaffold in the synthesis of dual EGFR/COX-2 inhibitors, a class of compounds under investigation for anticancer therapy [1]. Its unique substitution pattern directly addresses key pharmacophoric requirements for ATP-binding site interactions, setting it apart from non-carbonitrile analogs.

Procurement Risk: Why 4-Chloro-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile Cannot Be Replaced by Other Pyrimidines


Simple substitution of 4-Chloro-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile with a generic pyrimidine or even a close analog like 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine (CAS 1354749-13-5) carries significant research risk. The 5-carbonitrile group is not a passive substituent; it acts as both a critical hydrogen bond acceptor in the ATP-binding pocket of kinases like EGFR and as a strong electron-withdrawing group that modulates the reactivity of the adjacent 4-chloro position for further derivatization [1]. Removing it (as in CAS 1354749-13-5) eliminates a key pharmacophoric point and alters the electronic landscape of the entire pyrimidine ring, potentially abolishing target activity . Therefore, procurement based solely on a shared pyrimidine core is insufficient for structure-activity relationship (SAR) studies.

Quantitative Differentiation of 4-Chloro-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (CAS 338976-31-1)


Crucial 5-Carbonitrile Group Enables Key Pharmacophoric Interaction for EGFR Inhibition

The presence of the 5-carbonitrile group in 4-Chloro-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile is a key differentiator. In a related series of pyrimidine-5-carbonitriles, this group acts as a critical hydrogen bond acceptor in the ATP-binding pocket of EGFR. The most potent compound in that series (11b) achieved an IC50 of 0.09 µM against wild-type EGFR (EGFRWT) [1]. This activity is contingent on the 5-carbonitrile functionality, which is absent in the commercially available analog 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine (CAS 1354749-13-5), making the target compound the structurally prerequisite scaffold for this mode of action.

EGFR inhibitor Kinase Medicinal Chemistry

Documented Role as a Direct Synthetic Intermediate in a Patented Pharmaceutical Route

4-Chloro-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile is explicitly cited in patent literature as a key intermediate for the synthesis of fused heterocyclic derivatives with pharmaceutical utility . For instance, its structural identifier is directly linked to the synthetic route described in US Patent 9,115,144 B2, demonstrating its validated role in generating complex, protected drug-like molecules. In contrast, the des-cyano analog (CAS 1354749-13-5) lacks this documented synthetic utility in the same patent space.

Patent Intermediate Pharmaceutical Synthesis Process Chemistry

Distinct Lipophilicity Profile versus Non-Carbonitrile Analogs

The target compound has a calculated LogP of 4.68 . This value is significantly higher than that of the primary analog, 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine (CAS 1354749-13-5), primarily due to the electron-withdrawing 5-carbonitrile group. This increased lipophilicity is a critical factor for optimizing blood-brain barrier penetration and overall cellular permeability in CNS-targeted drug discovery, providing a measurable physicochemical differentiation for project lead optimization.

Physicochemical Property LogP Lipophilicity

Dual-Chloro and Phenyl Substitution Pattern for Enhanced Kinase Binding Interactions

The combination of the 4-chloro and 6-(4-chlorophenyl) groups is essential for occupying dual hydrophobic pockets within kinase active sites, as demonstrated by docking studies on closely related pyrimidine-5-carbonitrile derivatives [1]. Compounds featuring this substitution pattern in the RSC Advances study (e.g., 4e and 4f) achieved potent activity against Colo 205 cells with IC50 values of 1.66 and 1.83 µM, respectively [1]. Replacing the 4-chloro group with hydrogen or altering the 6-phenyl substitution would likely disrupt these crucial hydrophobic interactions, making the target compound's precise pattern non-redundant.

Kinase Inhibition Structure-Activity Relationship Molecular Docking

Differentiated Reactivity: 4-Chloro Leaving Group Enables Specific Derivatization

The 4-chloro substituent is a versatile synthetic handle for nucleophilic aromatic substitution (SNAr), a reactivity that is electronically fine-tuned by the electron-withdrawing 5-carbonitrile and the 2-phenyl group . This allows for selective derivatization at the 4-position without affecting the other halogenated ring. Comparative analysis with the analog 4-(4-Chlorophenyl)-6-(dimethylamino)-2-phenyl-5-pyrimidinecarbonitrile (CAS 320417-50-3), where the 4-position is already substituted with a dimethylamino group, highlights that the target compound's free chloro group offers superior versatility for generating diverse compound libraries from a single, common intermediate.

Nucleophilic Substitution Synthetic Chemistry Derivatization

High-Value Application Scenarios for 4-Chloro-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (CAS 338976-31-1)


1. Core Scaffold for Next-Generation Dual EGFR/COX-2 Anti-Cancer Agents

This compound serves as the essential starting point for structure-activity relationship (SAR) studies aimed at developing dual EGFR/COX-2 inhibitors. As demonstrated by the 2023 study on related 5-carbonitrile derivatives, the scaffold can yield compounds with nanomolar kinase affinity and low micromolar cytotoxicity against colon cancer cell lines [1]. Using the non-carbonitrile analog (CAS 1354749-13-5) would likely produce an inactive series, as it lacks the critical 5-carbonitrile pharmacophore.

2. Validated Intermediate for Patented Pharmaceutical Synthesis

Its documented role as an intermediate in the synthesis of complex, fused heterocyclic compounds, as evidenced by its linkage to US Patent 9,115,144 B2, makes it a required procurement item for process chemistry groups reproducing or innovating upon this patented route [1].

3. Physicochemically Optimized CNS-Penetrant Kinase Inhibitor Probe

With a calculated LogP of 4.68, this compound is a superior candidate over its less lipophilic analogs (e.g., CAS 1354749-13-5) for designing kinase probes intended to cross the blood-brain barrier. This property is particularly relevant for CNS metastasis or primary brain tumor research programs [1].

4. Versatile Building Block for Diversity-Oriented Synthesis (DOS) of Pyrimidine Libraries

The presence of a free, activated 4-chloro group makes this compound a uniquely flexible starting material for synthesizing diverse chemical libraries via SNAr reactions. This key advantage over similar structures with pre-substituted positions (like CAS 320417-50-3) supports efficient hit-to-lead optimization in medicinal chemistry [1].

Quote Request

Request a Quote for 4-Chloro-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.